

# Application of 25T4-NBOMe in Neuroscience Research: A Detailed Guide

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## Compound of Interest

Compound Name: 25T4-NBOMe hydrochloride

Cat. No.: B591747

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## Introduction

25T4-NBOMe, or N-(2-methoxybenzyl)-4-isopropylthio-2,5-dimethoxyphenethylamine, is a potent synthetic psychedelic compound from the NBOMe family.[1] It is an N-benzyl derivative of the phenethylamine 2C-T-4.[2] Like other members of the NBOMe class, 25T4-NBOMe is a high-affinity partial agonist at the serotonin 5-HT<sub>2A</sub> receptor, making it a valuable tool for neuroscience research.[1][3] The addition of the N-(2-methoxybenzyl) group to the 2C-T-4 structure significantly enhances its affinity and activity at the 5-HT<sub>2A</sub> receptor.[2] This high potency and selectivity allow for the precise investigation of 5-HT<sub>2A</sub> receptor pharmacology, signaling, and its role in various physiological and pathological processes in the central nervous system.

This document provides detailed application notes and protocols for the use of 25T4-NBOMe in a research setting, including its pharmacological profile, relevant experimental procedures, and the underlying signaling pathways.

## Pharmacological Profile

25T4-NBOMe is a highly potent and selective agonist for serotonin 5-HT<sub>2</sub> receptors.[1] Its primary application in neuroscience research is as a selective agonist to probe the function of the 5-HT<sub>2A</sub> receptor. The N-2-methoxybenzyl substitution characteristic of the NBOMe class

generally increases binding affinity at 5-HT2A and 5-HT2C receptors while reducing affinity for the 5-HT1A receptor.<sup>[4]</sup> The compound also exhibits some affinity for the  $\mu$ -opioid receptor.

## Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities ( $K_i$ ) and functional potencies ( $EC_{50}$ ) of 25T4-NBOMe and, for comparative context, the closely related and widely studied compound 25I-NBOMe.

Table 1: Receptor Binding Affinity ( $K_i$ ) of 25T4-NBOMe

Receptor Subtype	$K_i$ (nM)
5-HT2A	1.6
5-HT2C	16
5-HT1A	2,500

Data sourced from Wikipedia, referencing primary literature.<sup>[1]</sup>

Table 2: Functional Potency ( $EC_{50}$ ) and Efficacy ( $E_{max}$ ) of 25T4-NBOMe

Receptor Subtype	$EC_{50}$ (nM)	$E_{max}$ (%)
5-HT2A	1.3–130	46
5-HT2B	200	27

Data sourced from Wikipedia, referencing primary literature.<sup>[1]</sup>

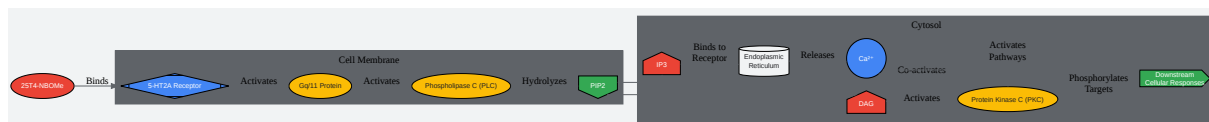
Table 3: Comparative Receptor Binding Affinity ( $K_i$ ) of 25I-NBOMe

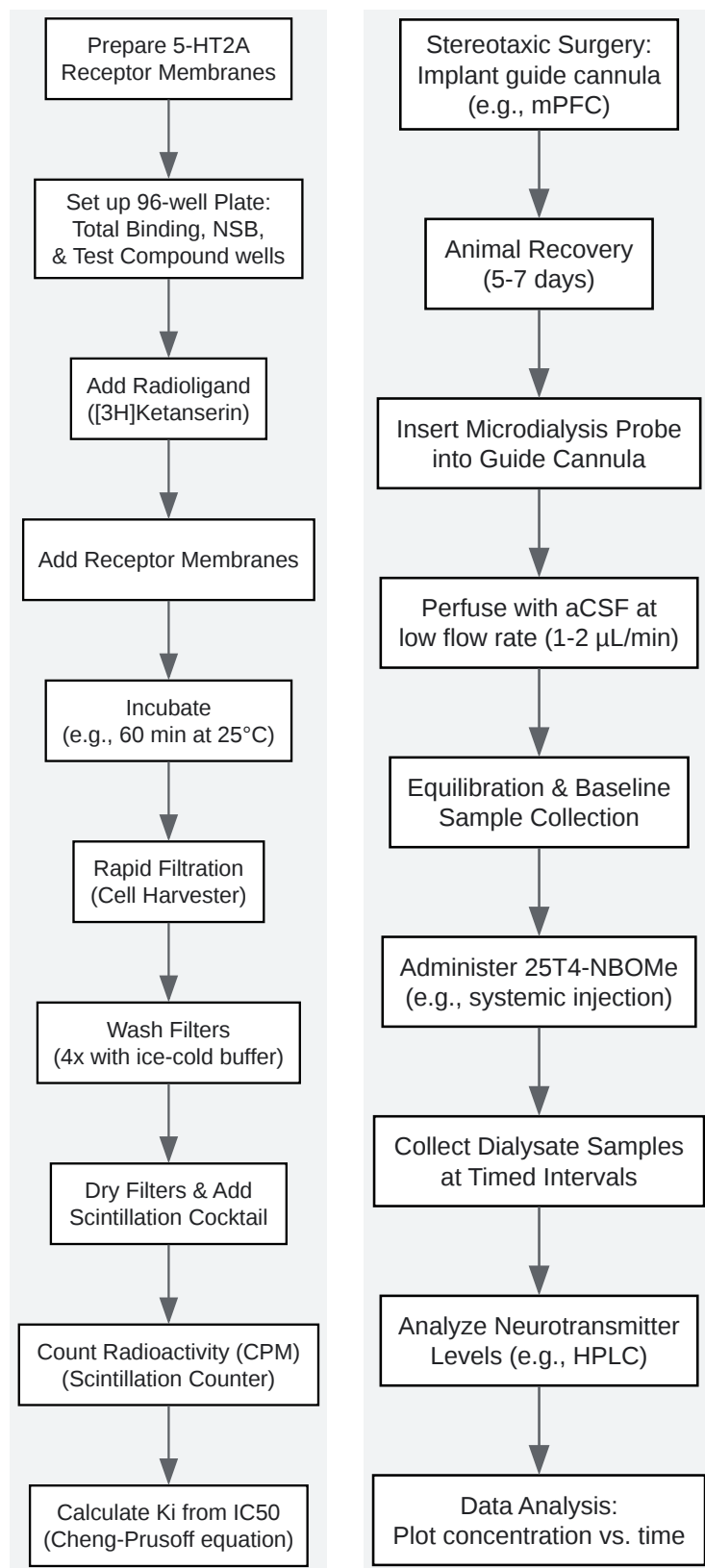
Receptor Subtype	Ki (nM)
5-HT2A	0.044 - 0.6
5-HT2C	1.03 - 4.6
5-HT1A	>1,800

Data represents a range from multiple studies.[\[5\]](#)

## Signaling Pathways

The primary mechanism of action for 25T4-NBOMe is the activation of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.





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